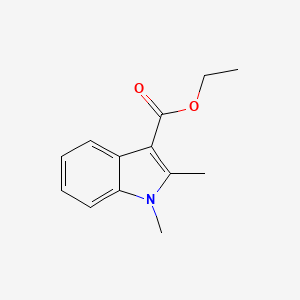

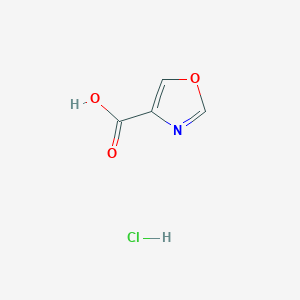

![molecular formula C21H15ClFN3S B2918345 2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine CAS No. 688355-70-6](/img/structure/B2918345.png)

2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

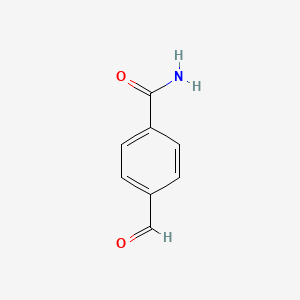

This compound can be synthesized through a nucleophilic substitution reaction. Starting with 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline (X) , it reacts with various aryl amines to yield the desired compound. The synthetic route involves the introduction of the chlorophenyl and fluorophenyl substituents .

Applications De Recherche Scientifique

AMPA Receptor Antagonists

Research has explored quinazolin-4-ones, with structural similarities to 2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine, as potent AMPA receptor antagonists. This is significant in understanding the modulation of glutamate receptors, which are crucial in neurological processes. The structure-activity relationship (SAR) studies have led to the identification of compounds with potent inhibitory effects on AMPA receptors, which could have implications in treating neurological disorders (Chenard et al., 2001).

Anti-inflammatory Activity

Fluorine-substituted quinazolin-4-amine derivatives have been synthesized and analyzed for their anti-inflammatory properties. The structural modifications, particularly with fluorine substitutions, have shown potential in improving solubility and enhancing the anti-inflammatory activity of these compounds. This research could pave the way for developing new anti-inflammatory agents (Sun et al., 2019).

Antibacterial Evaluation

A study on the synthesis and antibacterial evaluation of a new quinazolin-4-one derivative highlighted its potential against bacterial strains. The research focused on the S-arylation method to synthesize the derivative, which was then tested for its effectiveness against various bacterial strains. This could contribute to the discovery of new antibacterial agents (Geesi, 2020).

Atropisomeric Phosphine Ligands

The synthesis of quinazolinone atropisomeric phosphine ligands has been explored, revealing their potential in catalytic applications. This research delves into the stereochemical aspects of these ligands, which could have significant implications in asymmetric synthesis and catalysis (Dai et al., 1998).

Fluorescent Detection of Amine Vapors

Quinazolin-4-ones with aggregation-induced emission (AIE) properties have been developed as fluorescent sensors for the detection of amine vapors. The innovative use of quinazolin-4-ones in sensor technology demonstrates their versatility and potential in environmental monitoring and food safety applications (Gao et al., 2016).

Propriétés

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN3S/c22-18-7-3-1-5-14(18)13-27-21-25-19-8-4-2-6-17(19)20(26-21)24-16-11-9-15(23)10-12-16/h1-12H,13H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDONNKVICKUSPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

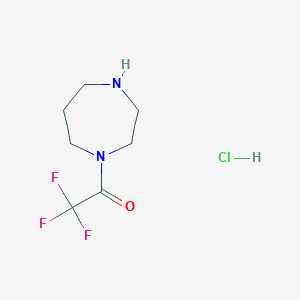

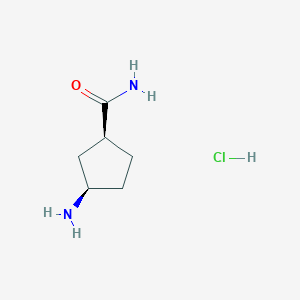

![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2918267.png)

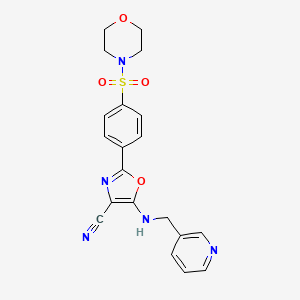

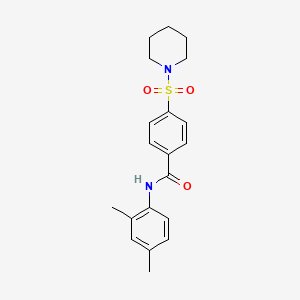

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2918274.png)

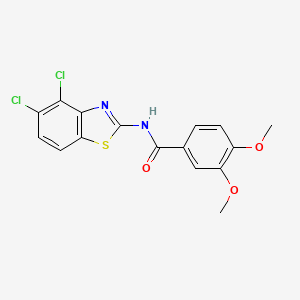

![3-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2918281.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2918282.png)

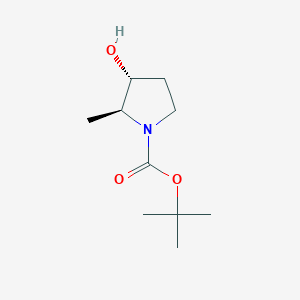

![2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride](/img/structure/B2918283.png)